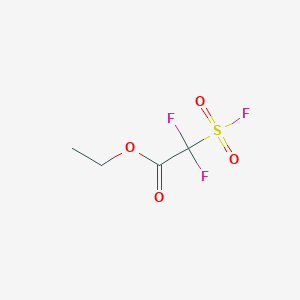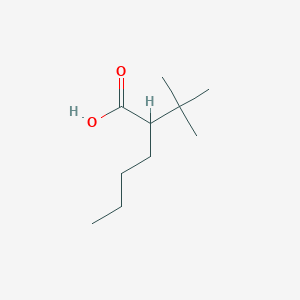
4-(Difluoromethylthio)toluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethylthio)toluene, commonly referred to as 4-DFMT, is an organosulfur compound widely used in scientific research and lab experiments. It has been found to have a variety of biochemical and physiological effects, as well as a wide range of applications in scientific research.
Aplicaciones Científicas De Investigación
4-DFMT has been found to have a variety of applications in scientific research. For example, it has been used to study the effects of electron transfer in proteins, as well as to study the mechanism of action of certain enzymes. Additionally, it has been used to study the effects of oxidation on proteins, as well as to study the mechanism of action of certain drugs.
Mecanismo De Acción
4-DFMT is believed to act as an electron acceptor, which means that it can accept electrons from other molecules. This ability makes it useful for studying the effects of electron transfer in proteins, as well as for studying the mechanism of action of certain enzymes and drugs.
Biochemical and Physiological Effects
4-DFMT has been found to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. Additionally, it has been found to inhibit the activity of certain hormones, such as cortisol. Finally, it has been found to have a variety of anti-inflammatory effects, as well as to reduce the levels of certain pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-DFMT is that it is relatively easy to synthesize, which makes it a useful tool for lab experiments. Additionally, it is relatively stable, which makes it useful for long-term experiments. However, there are some limitations to using 4-DFMT in lab experiments. For example, it can be toxic in high concentrations, and it can interfere with certain biochemical pathways.
Direcciones Futuras
There are a number of potential future directions for 4-DFMT. For example, it could be used to study the effects of oxidation on proteins, as well as to study the mechanism of action of certain drugs. Additionally, it could be used to study the effects of electron transfer in proteins, as well as to study the mechanism of action of certain enzymes. Finally, it could be used to study the effects of certain hormones, such as cortisol, as well as to study the effects of certain pro-inflammatory cytokines.
Métodos De Síntesis
4-DFMT is typically synthesized from toluene, which is reacted with sulfur dioxide and hydrofluoric acid. The reaction is then catalyzed by a strong acid, such as sulfuric acid, and the resulting product is 4-DFMT.
Propiedades
IUPAC Name |
1-(difluoromethylsulfanyl)-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2S/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOWVOYXPNBQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride](/img/structure/B6302450.png)









![[(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride](/img/structure/B6302499.png)